molecular formula C22H19BrN2O3 B14922563 4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide

4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B14922563
M. Wt: 439.3 g/mol
InChI Key: FOTZLFOLOUQLQC-UHFFFAOYSA-N
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Description

4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide is an organic compound with a complex structure that includes bromine, phenyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromoaniline with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This makes it different from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

4-bromo-N-[4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]benzamide

InChI

InChI=1S/C22H19BrN2O3/c1-15-2-12-20(13-3-15)28-14-21(26)24-18-8-10-19(11-9-18)25-22(27)16-4-6-17(23)7-5-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27)

InChI Key

FOTZLFOLOUQLQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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